Field: Biochemistry
Application: DTT is frequently utilized in biochemical preparations of thiol proteins and chemical peptide synthesis.
Methods: DTT is used to break down protein disulfide bonds and stabilize enzymes and other proteins.
Field: Orthopaedics
Application: DTT has been used in the detection of Orthopaedic Implant-Associated Infections (OIAIs).
Field: Protein Chemistry
Application: DTT is used in protein chemistry research on the folding of proteins and enzyme activity.
Field: Nanotechnology
Application: DTT-based displacement is widely utilized for separating ligands from their gold nanoparticle (AuNP) conjugates.
Field: Reproductive Biology
Application: DTT is an essential component for sperm cell lysis.
Dithiothreitol is an organosulfur compound with the chemical formula CHOS. It is a colorless, water-soluble compound classified as a dithiol and a diol. Commonly referred to as Cleland's reagent, it is primarily used as a reducing agent in biochemical applications, particularly for the reduction of disulfide bonds in proteins. The compound has a redox potential of -0.33 V at pH 7, which facilitates its role in thiol-disulfide exchange reactions. Dithiothreitol exists in a racemic form and has an epimeric counterpart known as dithioerythritol.
DTT's primary mechanism of action involves its reducing ability. Disulfide bonds in proteins play a crucial role in protein structure and function. DTT disrupts these bonds by offering its own thiol groups, leading to the formation of free thiols in the protein. This can alter protein conformation and activity, depending on the specific protein and the location of the disulfide bond [3].
For instance, DTT can be used to unfold proteins for further analysis or to activate enzymes that require free cysteines (amino acids containing thiol groups) in their active sites [6].
DTT is considered a mild irritant and can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed [7]. Safety precautions such as wearing gloves, eye protection, and working in a well-ventilated area are essential when handling DTT [7].
Dithiothreitol functions predominantly as a reducing agent. The reduction of disulfide bonds typically proceeds through two sequential thiol-disulfide exchange reactions. Upon oxidation, dithiothreitol forms a stable six-membered ring with an internal disulfide bond. The compound's reactivity is influenced by pH; it is most effective above pH 7, where it exists predominantly in its thiolate form (-S). Dithiothreitol can also undergo oxidation when exposed to air, necessitating storage under inert conditions to minimize degradation.
The oxidation process can be catalyzed by transition metals, such as iron, leading to the formation of hydrogen peroxide and other reactive species. This biphasic reaction involves an initial lag phase followed by rapid O uptake and can induce oxidative damage to biomolecules .
Dithiothreitol can be synthesized through several methods:
These methods allow for the production of dithiothreitol in both laboratory and industrial settings.
Dithiothreitol has numerous applications across various fields:
Studies have shown that dithiothreitol interacts with various redox-active species in biological systems. Its consumption rate is often used as an indicator of oxidative potential, particularly in environmental samples like particulate matter . The presence of transition metals can significantly enhance the oxidation rate of dithiothreitol, leading to the generation of reactive oxygen species that may affect cellular components .
Dithiothreitol shares functional similarities with several other reducing agents, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Mercaptoethanol | CHOS | Smaller size; commonly used but less effective at reducing buried disulfides. |
Tris(2-carboxyethyl)phosphine | CHOP | More stable at low pH; slower reduction rate for folded proteins. |
Dithiobutylamine | CHS | Similar structure; slightly different reactivity profile compared to dithiothreitol. |
Dithiothreitol's unique structure and redox properties make it particularly effective for specific biochemical applications where maintaining a reduced environment is critical.